2-Methyl-1,2-oxaphospholane 2-oxide

Description

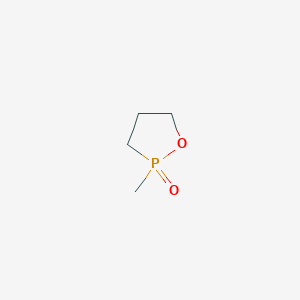

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2λ5-oxaphospholane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O2P/c1-7(5)4-2-3-6-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNNATVBPNXCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967923 | |

| Record name | 2-Methyl-1,2lambda~5~-oxaphospholan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53314-66-2 | |

| Record name | 1,2-Oxaphospholane, 2-methyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53314-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2-oxaphospholane 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053314662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2lambda~5~-oxaphospholan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2-oxaphospholane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 2 Methyl 1,2 Oxaphospholane 2 Oxide

Oxidation Reactions of 2-Methyl-1,2-oxaphospholane 2-oxide

The phosphorus atom in this compound exists in the pentavalent oxidation state (P(V)) and possesses a stable phosphoryl (P=O) bond. Consequently, it is generally resistant to further oxidation under typical conditions. The literature on a related compound, 2-Methyl-2,5-dioxo-1,2-oxaphospholane, indicates that it is not susceptible to oxidation. cymitquimica.comcymitquimica.com This stability is a common feature of phosphine (B1218219) oxides, where the P=O bond is thermodynamically strong. youtube.com

While the phosphorus center itself is not readily oxidized, reactions involving the hydrocarbon backbone of the ring or the exocyclic methyl group could potentially occur under harsh oxidative conditions. For instance, strong oxidizing agents might lead to C-C bond cleavage of the ring. researchgate.net However, specific studies detailing such oxidation reactions on this compound are not extensively documented in the reviewed literature.

Reduction Pathways Leading to Phosphorus-Containing Compounds

The reduction of the phosphoryl group in this compound to a trivalent phosphine is a key transformation for accessing P-chirogenic phosphine ligands. This deoxygenation is a challenging but important process for recycling phosphine oxides, which are common byproducts of reactions like the Wittig and Mitsunobu reactions. nih.govacs.org

Various reducing agents have been developed for the reduction of tertiary phosphine oxides, and these methods are applicable to cyclic phosphinates like the title compound. Silanes are among the most effective reagents for this purpose. A common method involves activating the phosphine oxide with an agent like oxalyl chloride to form an intermediate chlorophosphonium salt, which is then reduced. nih.govacs.org

Commonly used silanes for this reduction include:

Hexachlorodisilane (Si₂Cl₆) nih.govacs.org

Polymethylhydrosiloxane (PMHS) nih.gov

(EtO)₂MeSiH nih.gov

The reaction with hexachlorodisilane, for example, proceeds under mild conditions and offers high yields of the corresponding phosphine. nih.govacs.org This method is compatible with various functional groups, including alkenes, ethers, and amines. nih.gov For cyclic phosphine oxides, such as 2-phospholene oxide, reduction can be achieved without affecting other functionalities like a C=C bond within the ring. acs.org Another approach involves the use of lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) after activating the phosphoryl bond with an alkyl triflate, which can furnish the corresponding phosphine-borane adducts. acs.orgrsc.org

Substitution Reactions and Nucleophilic Engagement of this compound

The 1,2-oxaphospholane (B8521427) 2-oxide ring system is highly susceptible to nucleophilic attack at the electrophilic phosphorus center. However, rather than undergoing a direct Sₙ2-type substitution reaction where a substituent on the phosphorus is replaced while the ring remains intact, the predominant reaction pathway is nucleophilic ring-opening. researchgate.netnih.gov

This preference for ring-opening is attributed to the inherent strain in the five-membered ring. The attack of a nucleophile on the phosphorus atom leads to the formation of a pentacoordinate phosphorane intermediate. researchgate.netresearchgate.net Due to the stereochemical constraints of the ring, this intermediate preferentially undergoes cleavage of the endocyclic P-O bond, which relieves the ring strain and leads to a more stable, acyclic product. Theoretical studies on Sₙ2 reactions at phosphorus centers confirm the favorability of pathways involving stable pentacoordinate intermediates. nih.govresearchgate.net While direct nucleophilic substitution at a phosphorus center is a fundamental reaction in organophosphorus chemistry, for cyclic systems like this compound, it is the subsequent ring-opening that dictates the final product structure. researchgate.netrsc.org

Cycloaddition and Rearrangement Dynamics in Oxaphospholane Systems

While specific cycloaddition reactions starting from this compound are not widely reported, the broader class of oxaphospholanes can participate in such transformations. A related compound, 2-Methyl-2,5-dioxo-1,2-oxaphospholane, is noted to be capable of participating in cycloadditions and rearrangements. cymitquimica.com Cycloaddition reactions are powerful tools for constructing cyclic systems and can involve the π-systems of reactants in various configurations, such as [4+2] and [2+2] cycloadditions. libretexts.orgyoutube.com

A notable synthetic route to 1,2-oxaphospholane 2-oxide derivatives involves a phosphene-induced ring expansion of vinyloxiranes, which can be considered a type of rearrangement reaction. researchgate.net Additionally, multicomponent reactions have been developed to synthesize complex heterocyclic phosphonates, including dihydro oxaphospholo pyrazole (B372694) 2-oxide derivatives, showcasing the utility of phosphorus-containing synthons in building molecular complexity. researchgate.netnih.gov

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are reorganized. byjus.com In organophosphorus chemistry, sigmatropic rearrangements are known, and the formation of the strong P=O bond often serves as a thermodynamic driving force for such processes. youtube.com Specific named rearrangements like the Beckmann or Claisen rearrangement have been extensively studied, and analogous transformations in organophosphorus heterocycles represent an area of synthetic potential. byjus.com

Ring-Opening Reactions of this compound Derivatives

The most characteristic and synthetically valuable reactions of this compound and its derivatives are nucleophilic ring-opening reactions. The electrophilicity of the phosphorus atom, enhanced by the ring strain, makes it an excellent site for nucleophilic attack, leading to regioselective cleavage of the P-O bond.

Reactions with Amines and Alcohols for Altered Phosphorus Compounds

The reaction of this compound with nucleophiles such as amines and alcohols is expected to proceed via ring-opening, analogous to the well-documented reactions of epoxides. jsynthchem.comrroij.comscielo.org.mxrsc.org The nucleophilic amine or alcohol attacks the phosphorus center, leading to the cleavage of the P-O bond and the formation of a γ-hydroxypropyl phosphinate derivative.

For instance, aminolysis would result in a phosphinic amide, while alcoholysis would yield a phosphinate ester. These reactions are often catalyzed by acids or bases. jsynthchem.com Studies on the aminolysis and methanolysis of related cyclic phosphorus compounds, such as 2-halogeno-4,5-dimethyl-1,3,2-dioxaphospholan-2-thiones, have shown that these reactions proceed with retention of configuration at the phosphorus atom, suggesting a well-defined stereochemical pathway. rsc.org This provides a method for creating new P-N and P-O bonds while generating a functionalized alkyl chain.

Selective Nucleophilic Ring Opening for P-Chirogenic Species

A highly significant application of the ring-opening of oxaphospholane 2-oxides is in the synthesis of P-chirogenic compounds. nih.govnih.govacs.org These are molecules with a stereogenic phosphorus center, which are of great interest as chiral ligands in asymmetric catalysis. nih.gov

The reaction of 2-substituted-1,2-oxaphospholane 2-oxides with Grignard reagents provides a powerful and regioselective method for creating a new P-C bond and thus a P-chirogenic center. researchgate.net The nucleophilic Grignard reagent attacks the electrophilic phosphorus atom, leading to the exclusive cleavage of the endocyclic P-O bond. This results in the formation of a γ-hydroxypropyl-substituted phosphine oxide or phosphinate with a newly installed alkyl or aryl group from the Grignard reagent. researchgate.net

The general reaction scheme involves the attack of the Grignard reagent (R³-MgX) on a 2-substituted oxaphospholane (where R¹ could be methyl, and R² could be an alkoxy or aryl group), leading to a P-chirogenic product with a hydroxyl group on the propyl chain.

The table below summarizes findings from the literature on the ring-opening of various 2-substituted-1,2-oxaphospholane 2-oxides with different Grignard reagents.

Synthesis of γ-hydroxypropyl (±)-phosphine oxides via Ring-Opening

| Entry | Oxaphospholane Precursor (R² group) | Grignard Reagent (R³) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | Methylmagnesium bromide | (3-Hydroxypropyl)(methyl)(phenyl)phosphine oxide | 90 | nih.gov |

| 2 | Phenyl | Ethylmagnesium bromide | (Ethyl)(3-hydroxypropyl)(phenyl)phosphine oxide | 83 | nih.gov |

| 3 | Phenyl | Allylmagnesium bromide | (Allyl)(3-hydroxypropyl)(phenyl)phosphine oxide | 87 | nih.gov |

| 4 | Phenyl | Cyclopentylmagnesium bromide | (Cyclopentyl)(3-hydroxypropyl)(phenyl)phosphine oxide | 91 | nih.gov |

| 5 | Phenyl | Phenylmagnesium bromide | (3-Hydroxypropyl)diphenylphosphine oxide | 97 | nih.gov |

This methodology provides a straightforward route to a diverse range of P-chirogenic phosphine oxides and phosphinates, which are valuable building blocks in synthetic and medicinal chemistry. nih.govnih.govacs.org

Arbuzov-Type Reactions Involving Oxaphosphetanes and Related Phosphane Oxides

The Michaelis-Arbuzov reaction, a cornerstone in phosphorus chemistry, traditionally involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species. wikipedia.orgorganic-chemistry.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is a fundamental method for creating phosphorus-carbon bonds and is widely used to synthesize phosphonates, phosphinates, and phosphine oxides. wikipedia.org The classic mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org Subsequently, the displaced halide anion attacks an alkyl group on a phosphorus-bound oxygen atom in an SN2 reaction, resulting in the final pentavalent phosphorus compound and a new alkyl halide. wikipedia.org

Recent research has extended this classical transformation to strained cyclic phosphorus compounds, notably 1,2-oxaphosphetanes, which are four-membered rings containing adjacent phosphorus and oxygen atoms. rsc.orgrsc.org These studies provide significant insight into the reactivity of related, larger-ring systems such as the five-membered this compound. While cyclic versions of the Arbuzov reaction have been investigated for 1,2-oxaphospholanes, the high reactivity of the strained four-membered 1,2σ³λ³-oxaphosphetane ring makes it an excellent model for examining the mechanistic nuances of this transformation. rsc.org

In a key study, a C,C-unsubstituted 1,2σ³λ³-oxaphosphetane was reacted with a variety of activated alkyl halides. rsc.org The reaction proceeds via an Arbuzov-type mechanism, yielding acyclic β-halo phosphane oxides rather than a simple P-functionalized oxaphosphetane. rsc.orgresearchgate.net The process involves two main steps:

P-Alkylation: The reaction begins with the alkylation of the nucleophilic phosphorus atom by the alkyl halide, leading to the formation of a transient cyclic intermediate, a 1,2-oxaphosphetan-2-ium salt. rsc.org

Ring-Opening: The halide counter-anion then acts as a nucleophile, attacking one of the ring carbons bonded to the oxygen atom. This attack results in the rapid cleavage of the O–C bond, which is facilitated by the relief of the significant ring strain inherent in the four-membered oxaphosphetane structure. rsc.org

The reaction of a 2-phenyl-1,2σ³λ³-oxaphosphetane with several alkyl halides demonstrates the scope of this transformation, selectively producing β-halo phosphane oxides in moderate yields. rsc.org

| Entry | Alkyl Halide (Reactant) | Product (β-Halo Phosphane Oxide) | Yield (%) |

|---|---|---|---|

| 1 | Methyl bromoacetate | (2-Bromoethyl)(phenyl)(2-methoxy-2-oxoethyl)phosphine oxide | 58 |

| 2 | Ethyl bromoacetate | (2-Bromoethyl)(2-ethoxy-2-oxoethyl)(phenyl)phosphine oxide | 65 |

| 3 | Phenacyl bromide | (2-Bromoethyl)(2-oxo-2-phenylethyl)(phenyl)phosphine oxide | 48 |

| 4 | Methyl iodide | (2-Iodoethyl)(methyl)(phenyl)phosphine oxide | 52 |

The nature of the electrophile and its counter-anion plays a critical role in the reaction's outcome. While bromo and iodo derivatives cleanly produce the Arbuzov-type ring-opened products, the use of a hard electrophile like methyl triflate (MeOTf) leads to a different pathway. rsc.orgrsc.org The weakly nucleophilic triflate anion is unable to efficiently promote the Arbuzov-type ring opening. rsc.org Instead, the stable 1,2-oxaphosphetan-2-ium triflate salt acts as an initiator for the cationic oligomerization of the oxaphosphetane. rsc.org

Density Functional Theory (DFT) calculations support the proposed mechanism, confirming the 1,2-oxaphosphetan-2-ium salt as a key intermediate. rsc.org These calculations show that the initial P-methylation is an exergonic process and that the subsequent ring-opening by the iodide anion has a low energy barrier, a step that is significantly facilitated by the relief of ring strain. rsc.org

This detailed investigation into the Arbuzov-type reactions of strained oxaphosphetanes serves as a valuable mechanistic precedent for understanding the reactivity of related phosphane oxides, including the titular this compound. rsc.org

Stereochemical Investigations and Conformational Analysis of 2 Methyl 1,2 Oxaphospholane 2 Oxide Systems

Chirality at the Phosphorus Center and its Configurational Impact

The phosphorus atom in 2-methyl-1,2-oxaphospholane 2-oxide is a stereogenic center, a direct consequence of it being bonded to four different groups: a methyl group, an exocyclic oxygen atom, and two ring carbon atoms which are part of a dissimilar chemical environment within the heterocyclic ring. This arrangement gives rise to the existence of enantiomers, non-superimposable mirror images of the molecule, designated as (R)-2-methyl-1,2-oxaphospholane 2-oxide and (S)-2-methyl-1,2-oxaphospholane 2-oxide.

Analysis of Diastereotopic Protons in the Ethylene (B1197577) Bridge of Oxaphospholane Structures

The chirality at the phosphorus atom has a significant effect on the protons of the ethylene bridge within the 1,2-oxaphospholane (B8521427) ring. The two protons on each of the carbon atoms adjacent to the phosphorus and oxygen atoms become diastereotopic. This means that even though they are attached to the same carbon atom, they are in chemically non-equivalent environments due to their fixed spatial relationship to the substituents on the chiral phosphorus center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing this phenomenon. In the ¹H NMR spectrum of this compound, the diastereotopic protons will exhibit distinct chemical shifts and coupling constants. The analysis of these differences provides valuable information about the preferred conformation of the five-membered ring and the relative orientation of the substituents on the phosphorus atom.

Methodologies for Stereoselective Synthesis of Chiral Phosphorus Centers

The synthesis of enantiomerically pure or enriched this compound is a significant challenge in organophosphorus chemistry. Several strategies have been developed to achieve stereocontrol at the phosphorus center. These methods can be broadly categorized as follows:

Use of Chiral Starting Materials: This approach involves starting with a compound that already possesses the desired stereochemistry, which is then converted into the target oxaphospholane.

Application of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: This method employs a chiral catalyst to control the formation of one enantiomer over the other. This is often a highly efficient method for generating chiral compounds.

These methodologies are crucial for obtaining specific stereoisomers of this compound, which are essential for studying their unique properties and potential applications.

Mechanisms of Stereoisomerization and Interconversion in Related Oxaphospholanes

The stereochemical integrity of the phosphorus center in oxaphospholanes can be compromised under certain conditions, leading to stereoisomerization or interconversion of enantiomers. Several mechanisms can be responsible for these processes:

Pseudorotation: In some pentacoordinate phosphorus compounds, a low-energy intramolecular process known as pseudorotation can lead to the interchange of substituent positions, potentially resulting in epimerization at the phosphorus center. While this compound is a tetracoordinate phosphorus compound, related pentacoordinate intermediates in certain reactions could undergo such processes.

Ring Opening and Closing: The oxaphospholane ring can potentially open and re-close. If the ring-opened intermediate is achiral or has a lower barrier to rotation, subsequent ring closure can lead to a mixture of stereoisomers.

Nucleophilic Displacement: Reactions involving nucleophilic attack at the phosphorus center can proceed with either inversion or retention of configuration, depending on the reaction mechanism. This can be a pathway for the interconversion of stereoisomers.

Understanding these mechanisms is vital for predicting the stereochemical outcome of reactions involving this compound and for designing synthetic routes that preserve the desired stereochemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. Specific nuclei, such as ³¹P and ¹H, provide detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Phosphorus-31 NMR for Phosphorus Environment Analysis

Phosphorus-31 NMR is the most direct method for analyzing the chemical environment of the phosphorus atom. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the oxidation state, coordination number, and nature of the substituents attached to the phosphorus atom. For cyclic phosphine (B1218219) oxides, the chemical shift provides insight into ring strain and electronic effects. In similar phosphine oxide compounds, the ³¹P signal typically appears in a characteristic downfield region. rsc.org However, specific experimental ³¹P NMR data for 2-Methyl-1,2-oxaphospholane 2-oxide, which would definitively confirm its phosphorus environment, remains uncharacterised in the literature.

Proton NMR for Molecular Structure and Stereochemical Features

Proton (¹H) NMR spectroscopy would be essential for elucidating the complete structure of this compound. The spectrum would be expected to show distinct signals for the methyl group protons and the methylene (B1212753) (CH₂) protons within the oxaphospholane ring. Key analytical aspects would include:

Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons.

Spin-Spin Coupling: Coupling between protons on adjacent carbons (³JHH) and, crucially, coupling between the phosphorus atom and nearby protons (²JPH and ³JPH) would establish the connectivity of the molecular framework. These P-H coupling constants are also invaluable for determining stereochemical relationships.

Despite the theoretical utility of this technique, specific ¹H NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in documented sources.

Variable Temperature NMR Studies for Reaction Intermediates

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes, such as conformational changes or the presence of thermally unstable reaction intermediates. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening or coalescence of peaks, which allows for the calculation of energy barriers for these processes. While VT-NMR has been applied to study rotational isomers in other complex molecules, its application to study potential reaction intermediates or conformational dynamics of this compound has not been reported.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to display characteristic absorption bands for key bonds:

P=O (Phosphoryl group): A strong absorption band, typically in the range of 1250-1300 cm⁻¹, is a hallmark of the phosphoryl group. Its exact position can be influenced by ring strain and substituent effects.

P-O-C (Phosphorus-Oxygen-Carbon): Stretching vibrations for this linkage would also be present.

C-H (Alkyl): Stretching and bending vibrations corresponding to the methyl and methylene groups.

No experimentally recorded FTIR spectrum with assigned vibrational frequencies for this compound is available in the literature.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Degradation Product Identification

GC/MS is a hyphenated technique that separates volatile compounds in a mixture (Gas Chromatography) and then detects and identifies them based on their mass-to-charge ratio and fragmentation pattern (Mass Spectrometry). This method is highly effective for identifying products that may form from the thermal or chemical degradation of a parent compound. An analysis of this compound would involve subjecting the compound to degradation conditions and then using GC/MS to separate and identify the resulting smaller molecules. This could provide insights into its stability and degradation pathways. However, no studies employing GC/MS to identify the degradation products of this compound have been published.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interaction Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com When this compound is used as an additive or to modify a polymer surface, XPS is invaluable for confirming its presence and understanding its interaction with the substrate.

XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of a specific element and its chemical environment. youtube.com

For this compound, high-resolution scans of the P 2p, O 1s, and C 1s regions are of primary interest.

P 2p: The binding energy for phosphorus in a phosphonate (B1237965) or phosphate (B84403) environment typically appears in the range of 133-136 eV. researchgate.net The exact position can indicate the nature of the phosphorus bonding and oxidation state.

O 1s: The oxygen signal is often complex and can be deconvoluted into multiple peaks. These can be assigned to the phosphoryl oxygen (P=O) at approximately 532 eV, the ester oxygen (P-O-C) at around 533-534 eV, and potentially other oxygen-containing groups on the surface. researchgate.netresearchgate.net

C 1s: The carbon spectrum can distinguish between aliphatic C-C/C-H bonds (around 285 eV) and carbon bonded to oxygen (C-O) at a slightly higher binding energy (around 286.3 eV). researchgate.net

These binding energy values allow for the characterization of the chemical structure on the material's surface and can provide evidence of covalent bonding or other interactions between the phospholane (B1222863) and a host polymer.

Table 1: Representative XPS Binding Energies for Characterizing this compound

| Core Level | Typical Binding Energy (eV) | Associated Chemical Group |

|---|---|---|

| P 2p | 133 - 136 | Phosphonate/Phosphate (P-O, P=O) |

| O 1s | ~532 | Phosphoryl Oxygen (P=O) |

| O 1s | 533 - 534 | Ester Oxygen (P-O-C) |

| C 1s | ~285 | Aliphatic Carbon (C-C, C-H) |

| C 1s | ~286.3 | Carbon-Oxygen Bond (C-O) |

Thermal Analysis Techniques for Material Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. researchgate.net It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When used to analyze polymers containing this compound, TGA provides critical data on how the additive affects the polymer's decomposition.

Key parameters obtained from a TGA curve include:

Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, identified by the peak in the derivative thermogravimetric (DTG) curve.

Char Yield: The percentage of residual mass remaining at the end of the experiment, typically at high temperatures (e.g., 700-800 °C).

Organophosphorus compounds like this compound often function as flame retardants by promoting char formation in the condensed phase. vu.edu.au An increased char yield signifies that more material is retained as a thermally stable residue, which acts as a barrier to heat, oxygen, and flammable volatiles, thereby protecting the underlying material. vu.edu.au TGA is the primary method for quantifying this effect. For instance, incorporating cyclic phosphonates into polymer resins has been shown to significantly increase the final char yield at elevated temperatures. researchgate.net

Table 2: Illustrative TGA Data for a Polymer With and Without a Phosphonate Additive

| Material | T_onset (°C) | T_max (°C) | Char Yield at 700 °C (%) |

|---|---|---|---|

| Base Polymer | 350 | 375 | 5 |

| Polymer + 10% Phosphonate | 330 | 360 | 25 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. hu-berlin.de It is exceptionally useful for studying thermal transitions like the glass transition (Tg), melting, crystallization, and chemical reactions such as curing (crosslinking). researchgate.neteag.com

When this compound is included in a thermosetting system, such as an epoxy resin, DSC can be used to monitor the curing process. researchgate.net The ring-opening of the oxaphospholane or its reaction with the resin is typically an exothermic process. The DSC thermogram will show a broad peak, and the area under this peak is proportional to the total heat of reaction (ΔH_cure). researchgate.net

By analyzing samples that are partially or fully cured, DSC can determine the degree of cure. The residual heat of reaction in a partially cured sample is measured and compared to that of the uncured material. A fully cured sample will show no residual exothermic peak. researchgate.net Furthermore, the glass transition temperature (Tg) of the resin increases as the crosslinking progresses, which is readily observed as a step change in the DSC heat flow signal. researchgate.netresearchgate.net This makes DSC an essential tool for optimizing cure cycles and understanding how additives like this compound participate in and affect the crosslinking network formation. youtube.com

Table 3: Example DSC Results for an Epoxy Resin Curing with a Phosphonate Additive

| Cure State | Glass Transition Temp (Tg) (°C) | Residual Heat of Cure (ΔH_residual, J/g) | Degree of Cure (%) |

|---|---|---|---|

| Uncured Resin | -15 | 350 | 0 |

| Partially Cured | 85 | 105 | 70 |

| Fully Cured | 150 | ~0 | ~100 |

Theoretical and Computational Chemistry of 2 Methyl 1,2 Oxaphospholane 2 Oxide

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways

Density Functional Theory (DFT) serves as a powerful tool to investigate the reaction mechanisms involving 2-Methyl-1,2-oxaphospholane 2-oxide. These calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of the most probable reaction pathways.

Prediction of Bond Cleavage Priorities within the Oxaphospholane Ring

Computational models, particularly those employing machine learning trained on extensive DFT datasets, can predict homolytic bond dissociation enthalpies (BDEs) with high accuracy, often with a mean absolute error of less than 1 kcal/mol compared to DFT results. nih.gov For a molecule like this compound, one would anticipate that the P-O and P-C bonds would be of primary interest in many reactions. The relative energies required to break these bonds would determine the initial steps of thermal or chemical decomposition. For instance, in related cyclic phosphate (B84403) esters, the cleavage of the P-O-C linkage is a common fragmentation pathway.

General BDE prediction models suggest that the specific electronic environment around each bond, including the influence of the five-membered ring structure, would be critical in determining the precise cleavage priorities. nih.gov

Comparative Analysis of Competing Reaction Pathways (e.g., Arbuzov vs. Perkow)

The competition between the Michaelis-Arbuzov and Perkow reactions is a classic area of study for organophosphorus compounds. While direct computational analysis of this competition for this compound is not detailed in the available literature, studies on analogous systems, such as 1,2-oxaphosphetanes, provide valuable insights through DFT calculations.

In the case of the reaction of a 1,2σ³λ³-oxaphosphetane with alkyl halides, DFT calculations have shown that the Arbuzov-type pathway is both kinetically and thermodynamically favored over the Perkow pathway. researchgate.net The kinetic preference for the Arbuzov route is attributed to more favorable frontier molecular orbital (FMO) interactions, specifically between the phosphorus lone pair and the σ*(C-X) orbital of the alkyl halide. researchgate.net

The reaction of trimethyl phosphite (B83602) with chloroacetone, another well-studied case, shows that the Perkow pathway can be kinetically favored, proceeding through a chelotropic addition of the phosphorus to the carbonyl group to form an oxaphosphirane intermediate. nih.gov However, the relative favorability of the Arbuzov and Perkow pathways is highly dependent on the specific reactants, solvent, and reaction conditions. For this compound, a pentavalent phosphorus compound, its reactions would likely involve intermediates where the phosphorus atom maintains a higher coordination state, influencing the potential for Arbuzov-like or other rearrangement pathways.

Quantum Chemical Calculations of Ring Strain Energies in Oxaphospholane and Oxaphosphetane Systems

Ring strain energy (RSE) is a critical factor in determining the reactivity of cyclic compounds. It arises from deviations from ideal bond angles, bond lengths, and dihedral angles. Quantum chemical calculations are essential for quantifying RSE.

While a specific RSE value for this compound has not been reported, studies on related phosphorus-containing heterocycles provide a basis for estimation. Generally, five-membered rings exhibit less strain than four-membered rings. For instance, calculations at the G3(MP2) level of theory show a significant decrease in RSE when moving from four-membered to five-membered saturated rings. osti.gov

The replacement of a carbon atom with a phosphorus atom in a ring tends to reduce the RSE. osti.gov This is because phosphorus has a preference for smaller bond angles compared to carbon. For example, the RSE for saturated five-membered rings containing phosphorus, like phospholane (B1222863), is generally low. osti.gov

In a comparative context, 1,2-oxaphosphetanes, being four-membered rings, are expected to have a significantly higher RSE than 1,2-oxaphospholanes. This higher strain in the four-membered ring is a key driving force for ring-opening reactions. The introduction of substituents on the ring can also modulate the RSE.

Below is a table illustrating the general trend of decreasing ring strain energy with increasing ring size and the effect of heteroatom substitution, based on data for related saturated heterocyclic systems.

| Ring System | Number of Atoms in Ring | Heteroatom | General Ring Strain Energy (kcal/mol) |

| Cyclobutane | 4 | None | ~26 |

| Oxetane | 4 | Oxygen | ~25 |

| Oxaphosphetane (analogue) | 4 | Oxygen, Phosphorus | High (estimated > 20) |

| Cyclopentane | 5 | None | ~6 |

| Tetrahydrofuran | 5 | Oxygen | ~5.5 |

| Phospholane (analogue) | 5 | Phosphorus | Low (estimated < 6) |

Note: The values for oxaphosphetane and phospholane analogues are estimations based on general principles and data for related compounds.

Kinetic Modeling Approaches for Decomposition Processes

Kinetic modeling of the decomposition of this compound is crucial for understanding its thermal stability and predicting its behavior under various conditions. While specific kinetic models for this compound are not available, general approaches used for the thermal decomposition of phosphate esters can be considered.

The decomposition of organophosphorus compounds often involves complex reaction networks. Kinetic modeling typically begins with proposing a reaction mechanism, which includes a series of elementary reaction steps. For this compound, these steps would likely involve the initial cleavage of the weakest bond in the ring, followed by subsequent rearrangement and fragmentation reactions.

For a more detailed understanding, computational kinetic modeling based on transition state theory and calculated potential energy surfaces from DFT can be employed. This approach allows for the calculation of rate constants for individual elementary steps, providing a more fundamental understanding of the decomposition kinetics. For example, in the study of the thermal decarbonization of phosphate ores, thermodynamic and kinetic modeling helped to elucidate the reaction pathways and optimize process conditions. polymtl.ca

Advanced Research Applications of 2 Methyl 1,2 Oxaphospholane 2 Oxide in Materials Science

Polymer Chemistry and Polymer Materials Development

The unique chemical structure of 2-Methyl-1,2-oxaphospholane 2-oxide, featuring a reactive P-O bond within a five-membered ring, makes it a valuable monomer and intermediate in polymer chemistry. researchgate.netcymitquimica.com Its ability to participate in various chemical reactions allows for its incorporation into a wide range of polymer architectures, leading to the development of novel materials with tailored properties.

This compound can be introduced into different plastics, and its thermal stability can be enhanced through reactions with amines or alcohols. researchgate.net The development of phosphorus-containing polymers is a significant area of research, with applications extending beyond flame retardancy to fields like biomedicine. mdpi.comnih.gov Synthetic strategies such as ring-opening polymerization (ROP) of cyclic phospholane (B1222863) monomers are employed to create well-defined polyphosphoesters. nih.gov The versatility of phosphorus chemistry allows for the creation of polymers with phosphorus in the main chain or as pendant groups, each imparting distinct characteristics to the final material. nih.govfree.fr

Role as a Monomer in Ring-Opening Polymerization (ROP) for Polyphosphoester Synthesis

This compound serves as a key monomer in ring-opening polymerization (ROP), a process for synthesizing polyphosphoesters. The five-membered ring of this oxaphospholane is highly strained and, therefore, susceptible to nucleophilic attack, which facilitates the ROP process. This reactivity is significantly higher than that of its acyclic counterparts; for instance, 5-membered cyclic esters of phosphonic and phosphoric acids can undergo hydrolysis at rates 10⁵ to 10⁸ times faster mdpi.com.

The polymerization proceeds via the cleavage of the endocyclic P–O bond upon reaction with an initiator. This ring-opening event creates a propagating chain with a phosphorus-containing backbone, leading to the formation of high molecular weight polyphosphoesters. The ability to undergo ROP makes this compound and its derivatives valuable for creating polymers with precisely controlled architectures. These cyclic monomers are considered potential starting points for new types of main-chain poly(alkylene phosphonate)s through ROP and subsequent modifications clariant.comnih.gov.

Synthesis of Phosphorus-Containing Polymers: Polyphosphonates and Polyphosphodiesters

The utility of this compound extends to the synthesis of specific classes of phosphorus-containing polymers, namely polyphosphonates and polyphosphodiesters. These polymers are of great interest due to their inherent flame retardancy, biocompatibility, and potential for further functionalization.

Through ROP, the oxaphospholane ring opens to form repeating units that constitute the polymer backbone. The resulting structure is a polyphosphoester, which can be designed to be either a polyphosphonate or a polyphosphodiester depending on the specific monomer structure and reaction conditions. For example, derivatives like 2-methoxy-1,2-oxaphospholane 2-oxide are considered as potential monomers for synthesizing new structural types of poly(alkylene phosphonate)s clariant.comnih.gov. The inclusion of the phosphorus atom directly into the polymer backbone imparts unique properties to the final material. The development of phosphorus-containing polymers is an active area of research, with applications extending to biomedicine and advanced materials biosynth.com.

Crosslinking Agent in Polymeric Membrane Fabrication (e.g., Polyvinyl Alcohol)

Research has demonstrated the effectiveness of this compound (referred to in some studies by its synonym, 2-methyl-2,5-dioxo-1,2-oxaphospholane, or OP) as a crosslinking agent in the fabrication of polymeric membranes. clariant.com A notable example is its use with polyvinyl alcohol (PVA), a water-soluble and biocompatible polymer. clariant.com

When blended with a PVA water solution, the compound reacts with the hydroxyl groups of PVA at temperatures below 120°C, forming stable crosslinks. clariant.com This chemical crosslinking transforms the properties of the PVA material. Investigations using Fourier transform infrared spectrometry (FTIR) and differential scanning calorimetry (DSC) have confirmed the reaction between the compound and PVA. clariant.com The resulting crosslinked membranes exhibit a rougher surface, increased hydrophilicity, and lower hardness and modulus compared to pure PVA films. clariant.com This modification is crucial for tailoring the physical and chemical properties of membranes for specific separation or functional applications.

Design of Transparent and Functional Polymeric Materials

A significant application of this compound is in the design of highly transparent and functional polymeric materials. By incorporating this phosphorus-containing compound into a polymer matrix like PVA, it is possible to create materials that combine optical clarity with enhanced properties such as flame retardancy.

In studies involving PVA membranes crosslinked with this compound, the resulting films demonstrated excellent transparency. clariant.com Specifically, a membrane containing 20 wt.% of the compound achieved a light transmittance of 90.2%. clariant.com This high level of transparency is attributed to the blending of the components at a molecular scale. clariant.com The incorporation of the phosphorus element also confers significant flame retardancy, with the material passing the UL 94 V-0 rating, indicating that it self-extinguishes within a short time after the ignition source is removed. clariant.com

Table 1: Properties of PVA Membranes Crosslinked with this compound

| Property | Observation | Finding |

| Transparency | High optical clarity | Achieved 90.2% transmittance with 20 wt.% content. clariant.com |

| Flame Retardancy | Enhanced fire resistance | Passed UL 94 V-0 rating. clariant.com |

| Surface Morphology | Altered surface characteristics | Membranes have a rougher surface than pure PVA. clariant.com |

| Mechanical Properties | Modified hardness and modulus | Lower hardness and modulus compared to pure PVA. clariant.com |

Reactive Blending Protocols for Incorporation into Polyurethane Foams

Reactive blending is a key strategy for permanently incorporating additives into a polymer matrix, and it is particularly relevant for polyurethane (PU) foams. In this process, a reactive agent forms chemical bonds with the polymer network during its formation. This prevents the agent from leaching out over time, ensuring permanent modification of the material's properties, such as flame retardancy. cymitquimica.com

While specific protocols detailing the direct use of this compound as a monomer in PU foam reactive blending are not extensively documented in the available research, the principle is well-established using related organophosphorus compounds. For instance, reactive phosphorus-based polyols are designed to be chemically integrated into the PU matrix. clariant.com Products like Exolit OP 560, a reactive, low-viscosity, phosphorus-based polyol, are specifically used for flexible PU foams. clariant.comcymitquimica.com This flame retardant chemically reacts with the foam's polymeric structure, making it a permanent part of the material. cymitquimica.com This method ensures that the flame-retardant properties are stable and that there are no emissions of the agent, which is critical for applications with stringent safety and environmental standards, such as in the automotive industry. mdpi.comclariant.com The mechanism involves the phosphorus polyol acting as one of the components in the polyaddition reaction with isocyanates, thereby becoming chemically bound within the final polyurethane structure. cymitquimica.com

Derivatization and Building Block Applications in Complex Organic Synthesis

Synthesis of Diverse Phosphorus-Containing Heterocycles

The strained 1,2-oxaphospholane (B8521427) ring is susceptible to nucleophilic attack, a property that has been exploited to convert it into different heterocyclic systems. One notable transformation involves the reaction of 1,2-oxaphospholane 2-oxides with anilines. This process leads to the formation of 1-aryl-2-methyl-1,2-azaphospholidine 2-oxides. In this reaction, the aniline (B41778) acts as a nucleophile, attacking the phosphorus center and displacing the endocyclic oxygen atom, effectively replacing the oxygen in the ring with a nitrogen atom to form a new five-membered N,P-heterocycle. This method provides a route to γ-phostams, which are phosphorus analogs of lactams and are of interest in medicinal chemistry and materials science.

Intermediates for the Synthesis of More Complex Organic Molecules

A key application of 1,2-oxaphospholane 2-oxides is their use as intermediates, which can be ring-opened to generate acyclic, highly functionalized organophosphorus compounds. The five-membered cyclic phosphinates and phosphonates are significantly more reactive than their acyclic analogs, with reaction rates for hydrolysis being up to 10⁸ times faster. biosynth.com This enhanced reactivity makes them excellent precursors for generating P-chirogenic phosphine (B1218219) oxides and phosphinates. biosynth.com

Research has demonstrated that reacting 2-substituted-1,2-oxaphospholane 2-oxides with various Grignard reagents leads to a clean, regioselective ring-opening. biosynth.comresearchgate.net The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom, causing the cleavage of the endocyclic P-O bond. biosynth.comresearchgate.net This reaction creates a new P-C bond and installs a γ-hydroxypropyl group, resulting in a complex molecule with multiple functional groups in a single, predictable step. biosynth.comresearchgate.net The versatility of this method is showcased by the variety of Grignard reagents that can be employed, introducing aryl, allyl, and propargyl moieties. researchgate.net

| Oxaphospholane Precursor | Grignard Reagent (R-MgBr) | Resulting Product Class | Structure of Product |

|---|---|---|---|

| 2-Ethoxy-1,2-oxaphospholane 2-oxide | Phenylmagnesium bromide | (±)-Ethyl phenyl(3-hydroxypropyl)phosphinate | HO-(CH₂)₃-P(=O)(Ph)(OEt) |

| 2-Ethoxy-1,2-oxaphospholane 2-oxide | Allylmagnesium bromide | (±)-Ethyl allyl(3-hydroxypropyl)phosphinate | HO-(CH₂)₃-P(=O)(CH₂CH=CH₂)(OEt) |

| 2-Phenyl-1,2-oxaphospholane 2-oxide | Methylmagnesium bromide | (±)-Methyl(phenyl)(3-hydroxypropyl)phosphine oxide | HO-(CH₂)₃-P(=O)(Ph)(Me) |

| 2-Phenyl-1,2-oxaphospholane 2-oxide | Ethylmagnesium bromide | (±)-Ethyl(phenyl)(3-hydroxypropyl)phosphine oxide | HO-(CH₂)₃-P(=O)(Ph)(Et) |

Applications in Agrochemical and Pharmaceutical Intermediate Development

While specific, large-scale applications of 2-Methyl-1,2-oxaphospholane 2-oxide in commercial agrochemicals or pharmaceuticals are not extensively documented, the core structure is recognized for its biological significance. The 1,2-oxaphospholane 2-oxide ring system is a crucial motif found in various biologically active molecules. researchgate.net As phosphorus analogs of lactones, these compounds, known as γ-phostones, are an important class of compounds that have garnered interest for potential applications in medicine. researchgate.netnrochemistry.com The ability to use these heterocycles as building blocks for more complex, functionalized molecules, as demonstrated by their ring-opening reactions, makes them valuable starting points for the synthesis of novel compounds that can be screened for biological activity. Polyols, which can be derived from ring-opening reactions, are important materials in the pharmaceutical industry. mdpi.com

Formation of Key Carbon-Carbon Double Bonds via Related Mechanistic Pathways

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, with the Wittig reaction and its variants being primary tools for this transformation. A key related pathway is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, typically yielding (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org

The HWE reaction mechanism involves the deprotonation of a phosphonate (B1237965) at the carbon adjacent to the phosphorus atom, creating a nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to give the final alkene product and a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgorganic-chemistry.org

For a compound like this compound to be utilized in an HWE-type olefination, it would first need to be converted into a suitable phosphonate intermediate. A plausible synthetic route would involve the nucleophilic ring-opening of the oxaphospholane with an alcohol to produce a γ-hydroxy-substituted phosphinate. Subsequent functional group manipulation, including oxidation of the alcohol and transformation of the phosphinate to a phosphonate ester bearing an α-proton, would generate the necessary precursor for the HWE reaction. Deprotonation of this precursor would then yield the reactive carbanion, capable of reacting with a carbonyl compound to form a C=C double bond. This multi-step pathway illustrates how the oxaphospholane ring can serve as a masked precursor for reagents used in powerful C=C bond-forming reactions.

Academic Investigations into Degradation Pathways and Environmental Persistence

Thermal Decomposition Pathways and Byproducts of 2-Methyl-1,2-oxaphospholane 2-oxide

Detailed experimental studies on the thermal decomposition of this compound are limited in publicly accessible literature. However, based on the fundamental principles of organic and phosphorus chemistry, as well as studies on analogous cyclic phosphonates, plausible decomposition pathways can be postulated. The thermal degradation of such compounds is anticipated to proceed through complex reactions involving bond scission, rearrangement, and elimination.

The P-O and C-O bonds within the oxaphospholane ring are likely points of initial cleavage under thermal stress. The presence of a methyl group on the phosphorus atom will also influence the degradation mechanism. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be the ideal technique to identify the resulting byproducts.

Potential thermal decomposition byproducts could include a variety of smaller, more volatile phosphorus compounds and unsaturated hydrocarbons. The specific products would be contingent on the precise temperature and atmospheric conditions of the decomposition.

Table 1: Postulated Thermal Decomposition Byproducts of this compound and their Characteristics

| Postulated Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Potential Analytical Detection Method |

| Methylphosphonic acid | CH₅O₃P | 96.02 | Gas Chromatography-Mass Spectrometry (after derivatization) |

| Propylene | C₃H₆ | 42.08 | Gas Chromatography with Flame Ionization Detector (GC-FID) |

| Methane (B114726) | CH₄ | 16.04 | Gas Chromatography with Flame Ionization Detector (GC-FID) |

| Phosphorus oxides (e.g., P₄O₁₀) | P₄O₁₀ | 283.89 | X-ray Photoelectron Spectroscopy (XPS) of residue |

| Various unsaturated hydrocarbons | Variable | Variable | Gas Chromatography-Mass Spectrometry (GC-MS) |

Hydrolytic Stability and Degradation Kinetics of Related Phosphonates

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric and electronic nature of the substituents on the phosphorus atom and the ester group. dtic.mil For cyclic phosphonates, ring strain can also play a significant role in their reactivity towards hydrolysis. Generally, the hydrolysis of phosphonate (B1237965) esters is a two-step process for diesters, but for a cyclic structure like this compound, the initial ring-opening would be the key step.

Studies on related compounds suggest that the P-O bond is susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The degradation kinetics are often found to follow pseudo-first-order reaction rates under specific pH conditions.

Table 2: Factors Influencing the Hydrolytic Stability of Phosphonates

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Generally faster at low and high pH | Acid-catalyzed and base-catalyzed hydrolysis mechanisms are typically more efficient than neutral hydrolysis. dtic.mil |

| Temperature | Increases with temperature | Higher temperature provides the necessary activation energy for the hydrolysis reaction. |

| Steric Hindrance | Decreases with bulkier substituents | Bulky groups around the phosphorus center can hinder the approach of the nucleophile (water or hydroxide). |

| Electronic Effects | Electron-withdrawing groups can increase the rate | Electron-withdrawing groups make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. |

| Ring Strain | Can increase the rate in cyclic phosphonates | The relief of ring strain can be a driving force for the ring-opening hydrolysis reaction. |

Resolution of Discrepancies in Reported Thermal Decomposition Data

A thorough review of the existing scientific literature did not reveal any significant discrepancies or conflicting reports regarding the thermal decomposition data for this compound. This lack of conflicting data is primarily attributed to the limited number of comprehensive studies published on the specific thermal degradation behavior of this compound. Further research, including detailed thermal analysis (such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry), is required to establish a definitive and validated thermal decomposition profile. Without a baseline of multiple, independent studies, a comparative analysis to identify discrepancies is not currently feasible.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-methyl-1,2-oxaphospholane 2-oxide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor organophosphorus compounds under anhydrous conditions. Key steps include:

- Using a catalyst like ZnCl₂ (common in cyclization reactions) under reflux in polar aprotic solvents (e.g., DMF) .

- Purification via recrystallization from DMF or chromatography to isolate the product.

- Monitoring reaction progress using thin-layer chromatography (TLC) or in situ ³¹P NMR to track phosphorus-containing intermediates.

Q. How can basic spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?

- Methodological Answer :

- ³¹P NMR : Expected resonance in the δ +20 to +40 ppm range, characteristic of five-membered oxaphospholane rings .

- ¹H NMR : Methyl protons adjacent to the phosphorus center show splitting patterns due to coupling with ³¹P (e.g., doublet of doublets).

- IR Spectroscopy : Strong P=O stretching vibrations near 1250–1300 cm⁻¹ and C-O-P linkages at 950–1050 cm⁻¹.

Advanced Research Questions

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography, high-resolution mass spectrometry) resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles and ring puckering. For example, the P=O bond length (~1.48 Å) and P-C bond distances (~1.81 Å) confirm the oxaphospholane ring geometry.

- HRMS : Exact mass analysis (e.g., C₄H₇O₃P⁺ requires m/z 134.0132) validates molecular composition.

Q. What methodologies are recommended for assessing the thermal stability and decomposition pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantifies mass loss during controlled heating (e.g., 5°C/min in N₂ atmosphere).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., phosphine oxides or cyclic ethers).

- Kinetic Studies : Arrhenius plots derived from isothermal experiments predict shelf-life under storage conditions.

Q. How should researchers address conflicting data in literature regarding the reactivity of this compound with nucleophiles?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent polarity, temperature).

- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity (e.g., nucleophilic attack at phosphorus vs. oxygen).

- Isotopic Labeling : Use ¹⁸O-labeled compounds to track reaction pathways via mass spectrometry.

Q. What experimental approaches are used to study the interactions of this compound with indoor surfaces at a molecular level?

- Methodological Answer :

- Microspectroscopic Imaging : Raman or FTIR microscopy maps adsorption on model surfaces (e.g., silica or cellulose).

- Quartz Crystal Microbalance (QCM) : Quantifies mass changes during surface adsorption/desorption cycles.

- Molecular Dynamics Simulations : Predicts binding affinities to common indoor materials.

- Reference : Surface interaction studies for organic compounds align with methodologies in environmental interface research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.